molecular formula C7H5Cl3O2S B010761 2,3,5-Trichlorophenyl methyl sulfone CAS No. 104380-10-1

2,3,5-Trichlorophenyl methyl sulfone

Cat. No. B010761
M. Wt: 259.5 g/mol
InChI Key: PLCYRPLOLJUFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trichlorophenyl methyl sulfone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Mesulfen and is a member of the sulfonyl group of chemicals.

Scientific Research Applications

2,3,5-Trichlorophenyl methyl sulfone has been used in various scientific research applications. It has been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been studied for its potential anti-inflammatory and anti-tumor properties. Additionally, it has been used as a reagent in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 2,3,5-Trichlorophenyl methyl sulfone is not fully understood. However, it is believed to exert its effects by inhibiting the activity of carbonic anhydrase. This enzyme plays a crucial role in the regulation of acid-base balance in the body. By inhibiting its activity, 2,3,5-Trichlorophenyl methyl sulfone may be able to alter the pH of certain tissues and cells, leading to a variety of physiological effects.

Biochemical And Physiological Effects

2,3,5-Trichlorophenyl methyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, possibly by altering the pH of the tumor microenvironment. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use as a diagnostic tool for certain medical conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3,5-Trichlorophenyl methyl sulfone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. It is important to handle it with care and to use appropriate safety measures when working with it.

Future Directions

There are several future directions for the study of 2,3,5-Trichlorophenyl methyl sulfone. One area of research is the development of more potent inhibitors of carbonic anhydrase. Another area of research is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy for use in humans.
In conclusion, 2,3,5-Trichlorophenyl methyl sulfone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used in various research applications. Further studies are needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of 2,3,5-Trichlorophenyl methyl sulfone involves the reaction of 2,3,5-trichlorophenol with dimethyl sulfoxide (DMSO) and triethylamine (TEA). The reaction takes place at room temperature and yields a white solid product. The purity of the product can be improved by recrystallization from ethanol.

properties

IUPAC Name

1,2,5-trichloro-3-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCYRPLOLJUFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146441
Record name 2,3,5-Trichlorophenyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichlorophenyl methyl sulfone

CAS RN

104380-10-1
Record name 2,3,5-Trichlorophenyl methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104380101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trichlorophenyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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